molecular formula C16H14N2OS B5289833 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one CAS No. 29745-27-5

2-(Ethylthio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B5289833
CAS No.: 29745-27-5
M. Wt: 282.4 g/mol
InChI Key: CFELAOYYJGZQMD-UHFFFAOYSA-N
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Description

2-(Ethylthio)-3-phenylquinazolin-4(3H)-one (CAS 29745-27-5) is a synthetically versatile organic compound with the molecular formula C16H14N2OS and a molecular weight of 282.36 g/mol . It belongs to the quinazolinone class of nitrogen-containing heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . This specific compound serves as a key synthetic intermediate and a promising lead molecule in anticancer drug discovery. Recent scientific investigations in 2025 have demonstrated that derivatives based on its core structure exhibit significant antiproliferative activity against a range of human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancers . The primary research value of this compound lies in its potential to inhibit critical signaling pathways involved in tumor progression. Notably, close structural analogs have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in oncology . One such derivative displayed exceptional EGFR inhibitory activity (IC₅₀ = 0.19 ± 0.03 μM), comparable to the established drug erlotinib, and was shown to induce apoptosis and cause cell cycle arrest in the G₂/M phase in breast cancer cells . The mechanism of action for these derivatives involves competitive binding at the ATP-binding site of the EGFR tyrosine kinase domain, thereby delaying downstream signaling that drives tumor growth and survival . Beyond its oncological applications, the quinazolinone core is also under investigation for other pharmacological activities, including antimalarial and antileishmanial properties, highlighting its broad utility in infectious disease research . This product is intended for research and development purposes in laboratory settings only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-20-16-17-14-11-7-6-10-13(14)15(19)18(16)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFELAOYYJGZQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183895
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29745-27-5
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029745275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Quinazolin-4(3H)-one Core Structure

A variety of classical and modern synthetic strategies have been developed to construct the bicyclic quinazolin-4(3H)-one system. These methods often utilize readily available starting materials and offer diverse pathways to the core structure.

The Niementowski reaction is a classical method for synthesizing 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). researchgate.net It involves the thermal condensation of an anthranilic acid with an amide. researchgate.netscispace.com This reaction has been a cornerstone in quinazolinone synthesis for over a century. researchgate.net

Modifications to the traditional, high-temperature conditions have been developed to improve yields and broaden the reaction's applicability. For instance, microwave irradiation has been employed to promote the condensation, offering a more efficient and faster alternative to conventional heating. nih.gov Research has also shown that the Niementowski reaction can be used to create complex, polycyclic quinazoline (B50416) structures for potential pharmaceutical applications. researchgate.net

Derivatives of anthranilic acid are common precursors for the quinazolinone ring. Anthranilamides, for example, can undergo cyclization with various reagents to form the desired scaffold. rsc.orgnih.gov One approach involves the condensation of 2-aminobenzamide (B116534) with aldehydes. rsc.org Similarly, isatoic anhydride (B1165640) can serve as a source for the anthraniloyl group, reacting with carboxamides to yield 2-substituted quinazolin-4(3H)-ones. scispace.com

A versatile one-pot, three-component reaction involves condensing anthranilic acid, an amine, and an orthoester. researchgate.net This method can be catalyzed by various agents, including strontium chloride (SrCl2·6H2O) under solvent-free conditions, to produce 3-substituted quinazolin-4(3H)-ones. researchgate.net

A highly utilized two-step method for preparing 2,3-disubstituted quinazolin-4(3H)-ones proceeds through a benzoxazinone (B8607429) intermediate. nih.govmdpi.com The synthesis begins with the acylation of anthranilic acid with an acyl chloride or anhydride (such as acetic anhydride) to form an N-acylanthranilic acid, which then cyclizes to the corresponding 2-substituted benzoxazin-4-one. nih.govmdpi.commdpi.com This intermediate is then treated with a primary amine, which opens the oxazinone ring and subsequently closes to form the desired quinazolinone. nih.govmdpi.comsapub.org This sequence has been successfully applied to synthesize a wide range of derivatives, including those with complex side chains. sapub.org The reaction of the benzoxazinone with the amine can be performed in various solvents, with refluxing chloroform (B151607) or acetic acid being common choices. mdpi.comsapub.org

In a push towards more sustainable and environmentally benign chemistry, significant research has focused on metal-catalyst-free and electrochemical methods for quinazolinone synthesis. These modern protocols often avoid the use of expensive, toxic transition metals and harsh reaction conditions.

Metal-free approaches include the oxidative cyclization of 2-aminobenzamides with various partners. For instance, a one-pot reaction between o-aminobenzamides and thiols can produce quinazolin-4(3H)-ones without any transition metal or external oxidant. nih.gov Other methods use inexpensive and green oxidants like hydrogen peroxide (H₂O₂) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source. An I₂/DMSO system can also mediate the intramolecular oxidative cross-coupling of 2-(benzylamino)benzamides to form the C=N double bond of the quinazolinone ring.

Electrochemical synthesis represents another frontier, offering mild and controlled reaction conditions. rsc.org Protocols have been developed for the acid-catalyzed cyclization of 2-aminobenzamides with aldehydes at room temperature using a simple undivided cell with carbon and aluminum electrodes. rsc.org Another electrochemical approach involves the reaction of 2-aminobenzamides with α-keto acids, which proceeds without metal catalysts or external oxidants.

Table 1: Comparison of Modern Synthetic Protocols for Quinazolin-4(3H)-one Core
MethodStarting MaterialsKey Reagents/ConditionsKey AdvantagesReference
Metal-Free Oxidative Annulationo-Aminobenzamides, ThiolsOne-pot, no external oxidantGood functional group tolerance, operationally simple nih.gov
H₂O₂-Mediated Synthesis2-Amino benzamide, DMSOH₂O₂ (green oxidant)Transition metal-free, avoids harsh additives
Base-Promoted Metal-Free Synthesis2-Amino benzamides, Benzoyl chloridesK₂CO₃ (base), PEG-200 (solvent)Environmentally benign, excellent yields
Electrochemical Synthesis (Aldehyde)2-Aminobenzamides, AldehydesAcetic acid, C/Al electrodes, MeOHRoom temperature, scalable, moderate to good yields rsc.org
Electrochemical Synthesis (α-Keto Acid)2-Aminobenzamides, α-Keto acidsUndivided cell, no external oxidant/baseEnvironmentally benign (CO₂ byproduct), mild conditions

Specific Synthetic Pathways for 2-Substituted Quinazolin-4(3H)-ones

To arrive at the target compound, 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one, the quinazolinone ring must be functionalized at the 2-position with a thioether group.

The most direct route to introduce a thioether at the C2 position involves the S-alkylation of a corresponding 2-thioxo or 2-mercapto precursor. The synthesis of the target compound begins with the preparation of 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This key intermediate is commonly synthesized in a one-pot reaction from anthranilic acid, phenyl isothiocyanate, or by reacting anthranilic acid, aniline, and carbon disulfide in the presence of a base. nih.govresearchgate.net

Once the 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is obtained, it can be readily S-alkylated. The compound exists in a tautomeric equilibrium with its 2-mercapto form. researchgate.net In the presence of a base such as potassium carbonate or sodium hydroxide, the acidic thiol proton is removed to form a reactive thiolate anion. researchgate.net This nucleophilic thiolate then undergoes an S_N2 reaction with an appropriate ethylating agent, such as ethyl iodide, ethyl bromide, or a related ethyl halide, to yield the final product, this compound. This alkylation is typically carried out in a polar aprotic solvent like acetone (B3395972) or ethanol.

This general strategy has been widely reported for attaching various substituents to the sulfur atom at C2. For example, reacting the 2-mercapto-3-phenylquinazolin-4(3H)-one precursor with ethyl chloroacetate (B1199739) in an alkaline environment yields the corresponding ethyl ester derivative. researchgate.net Similarly, reaction with various benzyl (B1604629) halides produces a range of 2-(benzylthio) derivatives.

Table 2: S-Alkylation of 2-Thioxo/Mercapto-Quinazolinones
PrecursorAlkylating AgentReaction ConditionsProduct TypeReference
3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-oneAryl halides (e.g., 2-fluorobenzyl chloride)K₂CO₃, dry acetone, reflux2-(Benzylsulfanyl)-3-aryl-3H-quinazolin-4-one
2-Mercapto-3-phenylquinazolin-4(3H)-oneEthyl chloroacetateAlkaline environmentEthyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate researchgate.net
3-Phenyl-2-thioxo-quinazolin-4(3H)-oneEthyl chloroacetateFused sodium acetate, ethanolEthyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate mdpi.com
4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamidePhenacyl bromidesK₂CO₃, acetone, room temp.S-substituted 2-mercaptoquinazolin-4(3H)-one mdpi.com

Formation of the 3-Phenyl Substituent

The introduction of the 3-phenyl group onto the quinazolinone core is a critical step that significantly influences the molecule's properties. This transformation is typically achieved through the condensation of a suitable nitrogen-containing precursor with a derivative of anthranilic acid.

One common pathway involves the reaction of 2-aminobenzoic acid (anthranilic acid) with phenyl isothiocyanate. This reaction proceeds by heating the reactants in a solvent such as ethanol, often with a base like triethylamine, to yield 2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov This intermediate is pivotal, as the thiol group at the 2-position is then alkylated to introduce the ethylthio moiety, while the 3-phenyl group is already in place.

Another established method utilizes isatoic anhydride, which reacts with a primary amine—in this case, aniline—to form the N-substituted quinazolinone. tandfonline.comresearchgate.net The reaction can be carried out in a one-pot, three-component fashion, combining isatoic anhydride, an amine, and an orthoester. researchgate.netresearchgate.net For instance, the condensation of anthranilic acid, a primary amine, and triethyl orthoformate under microwave irradiation or classical heating provides an efficient route to 3-substituted-4(3H)-quinazolinones. researchgate.netresearchgate.net The mechanism is thought to involve the initial formation of an imidic ester from anthranilic acid and the orthoester, which is then attacked by the amine, leading to cyclization and the final product. researchgate.net

The synthesis of various nitrogen heterocycles from anthranilic acid and its derivatives is a well-explored area of research. core.ac.uk These reactions often capitalize on the nucleophilicity of the amino group to react with carbonyl compounds or their equivalents, leading to the formation of the quinazolinone ring system with the desired substituent at the N-3 position. core.ac.ukscispace.comresearchgate.net

Advanced Synthetic Strategies for Derivatization

To enhance efficiency, yield, and environmental compatibility, advanced synthetic strategies are continuously being developed for quinazolinone derivatives. These include green chemistry approaches and multicomponent reactions.

Green chemistry principles are increasingly being applied to the synthesis of quinazolinones to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Deep Eutectic Solvents (DES): These have emerged as environmentally benign reaction media. researchgate.net A mixture of choline (B1196258) chloride and urea (B33335), for example, can serve as both a solvent and a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from the reaction of 2-aminobenzamide with various aldehydes. orgchemres.org This approach offers advantages like cost-effectiveness, simple work-up, and good to excellent yields. orgchemres.org Research has shown that DES can effectively mediate the cyclization of anthranilamides with aldehydes to produce quinazolinones. researchgate.netrsc.org The reaction of benzoxazinone with amines in a choline chloride:urea DES has also been successfully used to furnish 3-substituted-quinazolin-4(3H)-ones. tandfonline.comscilit.com

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of quinazolinone derivatives. researchgate.net This technique provides rapid and uniform heating, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. sci-hub.catscholarsresearchlibrary.com One-pot synthesis of 4(3H)-quinazolinones by condensing anthranilic acid, orthoesters, and amines can be efficiently catalyzed by heteropolyacids under microwave irradiation. researchgate.net Similarly, the reaction of isatoic anhydride, an amine, and an orthoester under microwave conditions (e.g., 140 °C for 20–30 minutes) affords 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. The synthesis of the quinazolinone scaffold is well-suited to this paradigm.

A common three-component reaction involves the condensation of isatoic anhydride, an amine, and an aldehyde in the presence of a catalyst like iodine to produce 2,3-disubstituted 4(3H)-quinazolinones. tandfonline.com Another approach is the one-pot condensation of anthranilamides and aldehydes, which, after cyclocondensation and subsequent oxidation, yields 4(3H)-quinazolinones. organic-chemistry.org Copper-catalyzed one-pot syntheses have also been developed, allowing for the formation of multiple C-N bonds in a single operation. rsc.org These MCRs are advantageous as they allow for the rapid assembly of complex molecules from simple starting materials, making them a powerful tool for creating libraries of substituted quinazolinones for further research. researchgate.netekb.eg

Analytical Spectroscopic Techniques for Structure Elucidation of Synthesized Derivatives

The structural confirmation of synthesized quinazolinone derivatives, including this compound, relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For quinazolinone derivatives, characteristic absorption bands include a strong C=O stretching vibration for the quinazolinone carbonyl group, typically observed in the range of 1660-1690 cm⁻¹. sapub.orgnih.gov Other important signals include C=N stretching and aromatic C=C stretching vibrations. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structure elucidation.

¹H NMR: Provides information on the number and environment of protons. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), as well as multiplets in the aromatic region for the protons on the fused benzene (B151609) ring and the 3-phenyl substituent. sapub.orgnih.gov

¹³C NMR: Shows signals for all unique carbon atoms. The spectrum would feature a characteristic signal for the carbonyl carbon (C4) around 160-163 ppm, along with signals for the aromatic carbons and the carbons of the ethylthio group. rsc.orgrsc.orgrsc.org

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.orgamazonaws.comnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to confirm the structure by showing characteristic losses of fragments, which is crucial for identifying related substances and potential metabolites. tandfonline.comsoton.ac.uk

The following table summarizes typical spectroscopic data for a closely related derivative, 2-(carboxymethylthio)-3-phenylquinazolin-4(3H)-one hydrazide, which illustrates the expected signals.

TechniqueObserved Signals (for a related derivative)Interpretation
IR (KBr, cm⁻¹)3303, 3250 (NH, NH₂), 1693 (C=O quinazolinone), 1663 (C=O hydrazide)Presence of N-H bonds and two distinct carbonyl groups. sapub.org
¹H NMR (DMSO-d₆, δ ppm)3.83 (s, 2H, CH₂-CO), 4.25 (br. s, 2H, NH₂), 7.26-8.10 (m, 9H, ArH), 9.29 (br. s, 1H, NH-CO)Confirms the methylene, amine, aromatic, and amide protons. sapub.org
MS (m/z)326 (M⁺), 295, 253, 221, 77Indicates the molecular ion and characteristic fragment ions, including the loss of the hydrazide group and fragmentation of the quinazolinone core. sapub.org

This combination of analytical techniques provides unequivocal evidence for the structure of newly synthesized quinazolinone derivatives. researchgate.nettandfonline.comnih.gov

Structure Activity Relationship Sar Studies of 2 Ethylthio 3 Phenylquinazolin 4 3h One Derivatives

Influence of the 2-Ethylthio Moiety on Biological Activity Profiles

The substituent at the C-2 position of the quinazolinone ring is a key determinant of the molecule's biological profile. In the parent compound, this position is occupied by an ethylthio (-S-CH₂CH₃) group. SAR studies indicate that both the sulfur atom and the nature of the alkyl group are important for activity.

The presence of a thioether linkage at position 2 is a common feature in many biologically active quinazolinones. The sulfur atom, with its available lone pairs, can participate in crucial interactions, such as hydrogen bonding or coordination with metallic ions in enzyme active sites. mdpi.com The flexibility of the thio-methylene linker allows the molecule to adopt favorable conformations for binding. mdpi.com

Research has shown that starting from a 2-thioxo-3-phenyl-quinazolin-4(3H)-one, S-alkylation can be used to introduce various groups. sapub.orgmdpi.com For instance, reacting the 2-thioxo precursor with ethyl chloroacetate (B1199739) produces an ester derivative which can be further modified, highlighting the synthetic accessibility for creating diverse libraries for SAR studies. sapub.org The presence of a thiol or substituted thiol group at position 2 is often considered essential for antimicrobial activities. nih.gov

Studies comparing different substituents at the 2-position reveal the importance of the ethylthio group. For example, in a series of N3-phenyl-quinazoline-4(3H)-one derivatives designed as potential EGFR inhibitors, compounds with an S-alkylated substituent at position 2 showed encouraging antiproliferative properties. nih.gov The length and nature of the S-alkyl chain can modulate potency. While the ethylthio group is a common starting point, modifications that replace it with larger, more complex moieties, such as those containing furan (B31954) rings, have been shown to yield potent EGFR and VEGFR-2 inhibitors. nih.gov This suggests that the 2-ethylthio group provides a foundational scaffold that can be elaborated upon to enhance specific biological activities.

Role of the 3-Phenyl Substituent in Receptor Interactions and Efficacy

SAR studies have consistently shown that the nature of the substituent at N-3 is crucial. For instance, in the development of anticonvulsant quinazolinones, a 2-amino phenyl group at position 3 was found to increase activity. nih.gov In other studies, bulky substituents at the N-3 position were predicted to target the hinge-binding region of receptors like EGFR, leading to more stable and favorable positioning. nih.gov The presence of a substituted aromatic ring at this position is often deemed essential for antimicrobial activity. nih.gov

The orientation of the 3-phenyl ring relative to the quinazolinone core can also be significant. In the crystal structure of a related compound, 2-ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one, the quinazoline (B50416) ring system forms a dihedral angle of 53.1 (1)° with the phenyl ring. nih.gov This non-planar arrangement can influence how the molecule fits into a binding site.

Modifications to the 3-phenyl ring itself provide further SAR insights. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule and its interaction profile. For example, in a series of 3-aryl-2-thioxo-quinazolinones, a 3-(3-(trifluoromethyl)phenyl) group was found to enhance antioxidant activity compared to a 3-(4-nitrophenyl) substituent. mdpi.com In another study, a series of 3-substituted phenyl quinazolinone derivatives were evaluated as anticancer agents, with the substitution pattern on the phenyl ring directly impacting their cytotoxic potential against various cancer cell lines. nih.gov These findings underscore the importance of the 3-phenyl group and its substitution pattern in tuning the biological activity of quinazolinone derivatives.

Impact of Substitutions on the Quinazolinone Core (e.g., Halogens, Heterocycles, Urea (B33335) Functionality)

Substitutions on the fused benzene (B151609) ring of the quinazolinone core, particularly at positions 6 and 8, significantly modulate the pharmacological activity. nih.govnih.gov The introduction of various functionalities, such as halogens, heterocycles, or urea groups, can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.

Halogens: The incorporation of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to enhance biological activity. SAR studies have repeatedly demonstrated that halogen substitution on the quinazolinone ring is favorable. Specifically, the presence of a chlorine atom at position 7 has been shown to favor anticonvulsant activity. nih.gov For antitumor activity, the introduction of halogens like chlorine and bromine onto the quinazolinone ring has been found to increase potency. nih.gov In a series of 2-thioxo-quinazolinones, a 6-chloro substituent, when combined with a specific group at N-3, resulted in superior antioxidant and enzyme inhibitory effects compared to a 6-bromo substituent. mdpi.com These effects are often attributed to the ability of halogens to form halogen bonds and alter the electronic nature of the aromatic system.

Urea Functionality: While less common directly on the core, the introduction of urea or related functionalities (like hydrazine (B178648) derivatives) at positions 2 or 3 is a key strategy. Introducing various groups, including hydrazine and urea derivatives with different hydrophilic and lipophilic characteristics, at the C-2 position has been explored to probe potential anticancer activities. nih.gov These groups can act as potent hydrogen bond donors and acceptors, facilitating strong interactions with receptor sites.

The following table summarizes the impact of core substitutions on the activity of quinazolinone derivatives based on published research.

Base Scaffold Position of Substitution Substituent Observed Biological Effect Reference
Quinazolin-4(3H)-one7ChlorineFavorable for anticonvulsant activity nih.gov
Quinazolin-4(3H)-oneCoreChlorine, BromineIncreased antitumor activity nih.gov
2-Thioxo-quinazolin-4(1H)-one6ChlorineSuperior antioxidant/enzyme inhibition vs. Bromo mdpi.com
Quinazolin-4(3H)-one3Oxadiazoles, ThiadiazolesActive anticonvulsant compounds nih.gov
Quinazolin-4(3H)-one2Hydrazine, Urea derivativesInvestigated for potential anticancer activity nih.gov

SAR for Specific Biological Targets and Mechanisms

The versatility of the 2,3-disubstituted quinazolinone scaffold allows for its optimization against a wide array of biological targets. SAR studies are crucial for tailoring the structure to achieve high potency and selectivity for specific enzymes or receptors involved in disease pathways.

Anticancer Activity (EGFR/VEGFR-2 Inhibition): The quinazolinone core is a well-established pharmacophore for inhibiting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov SAR studies have shown that bulky substituents at the N-3 position can effectively target the ATP binding pocket of EGFR. nih.gov For a series of 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives, the nature of the substituent on the furan ring was critical for EGFR inhibitory activity. One derivative, compound 6b , with an IC₅₀ value of 0.19 µM, was found to be as potent as the known EGFR inhibitor erlotinib (B232). nih.gov The N3-phenyl-quinazoline-4(3H)-one scaffold with an S-alkylated substituent at position 2 has been identified as a promising template for developing EGFR and VEGFR-2 inhibitors. nih.gov

Anticonvulsant Activity: The quinazolinone nucleus is a core component of some anticonvulsant agents. SAR studies have revealed key structural requirements for this activity. For instance, a butyl substitution at position 3 was found to be significant in preventing the spread of seizures, while a benzyl (B1604629) group at the same position also showed strong activity. researchgate.net The presence of a chlorine atom at position 7 enhances anticonvulsant effects. nih.gov Furthermore, introducing five-membered heterocyclic rings at position 3 has led to the discovery of several active compounds. nih.gov

Antimicrobial Activity: Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. The SAR for this effect highlights the importance of substitutions at positions 2 and 3. nih.gov A substituted aromatic ring at position 3, combined with a methyl or thiol group at position 2, is considered essential. nih.gov The introduction of halogens at positions 6 and 8 can also improve antimicrobial potency. nih.gov

The table below presents data for specific quinazolinone derivatives and their activity against various biological targets.

Compound ID Structure/Key Features Biological Target Activity (IC₅₀) Reference
7j 3-Substituted phenyl quinazolinoneMCF-7 (Breast Cancer)10.01 µM nih.gov
6b 2-(furan-thio)-3-phenylquinazolinoneEGFR0.19 µM nih.gov
10 2-(furan-thio)-3-phenylquinazolinoneEGFR0.51 µM nih.gov
Erlotinib Reference DrugEGFR0.23 µM nih.gov
3a 6-chloro-2-thioxo-3-(3-CF₃-phenyl)quinazolinoneAntioxidant (DPPH)10.30 µM mdpi.com
5a 2-(2-F-benzylthio)-6-chloro-3-(3-CF₃-phenyl)quinazolinoneα-Glucosidase13.10 µM mdpi.com

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure and conformational flexibility of a molecule are critical to its ability to bind to a biological target. For derivatives of 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one, conformational analysis and stereochemistry are important aspects of their SAR.

The flexibility of the molecule arises from several rotatable bonds, including the C-S and S-C bonds of the ethylthio group and the N-C bond connecting the phenyl ring to the quinazolinone core. Restricted rotation around the N-N axis has been observed in related 3-amino-quinazolinone structures, leading to the existence of diastereoisomers that can exhibit different biological activities. nih.gov This highlights the importance of the spatial arrangement of the N-3 substituent.

Stereochemistry becomes particularly relevant when chiral centers are introduced. For example, in the synthesis of 2-ethyl-3-(2-phenylbutanoylamino)-3H-quinazolin-4-one, the use of a chiral acyl group resulted in a mixture of diastereoisomers due to restricted rotation. nih.gov Although they co-crystallized as a single entity, their presence in solution suggests that different stereoisomers could have distinct pharmacological profiles. Therefore, a comprehensive SAR study should consider the synthesis and evaluation of individual stereoisomers to fully understand the structural requirements for optimal activity.

Biological Activity Spectrum: Preclinical Investigations

Anticancer and Antiproliferative Activity

The anticancer potential of 2-thio-3-phenyl-quinazolin-4(3H)-one derivatives has been a major focus of research. These compounds have demonstrated a broad spectrum of activity through various mechanisms, including cytotoxicity against cancer cells, inhibition of key enzymes involved in cancer progression, and interference with cellular processes essential for tumor growth. nih.govrsc.orgmdpi.com

Derivatives of 2-(alkylthio)-3-phenylquinazolin-4(3H)-one have shown significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives were tested against human liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, demonstrating notable cytotoxicity. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones displayed potent antitumor activity against four different cancer cell lines, with some compounds showing superior potency compared to the standard drug sorafenib. rsc.org Another study on quinazolinone-thiazole hybrids reported significant cytotoxic activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.govmui.ac.irnih.gov Novel quinazoline (B50416) derivatives have also been synthesized and evaluated for their broad-spectrum anticancer activity against cell lines including MGC-803 (gastric), MCF-7 (breast), A549 (lung), and H1975 (lung), with most demonstrating low micromolar cytotoxicity. mdpi.com

Table 1: In vitro Cytotoxicity of Selected 2-Thio-3-Phenylquinazolin-4(3H)-one Derivatives Note: The following data represents various derivatives from the 2-(Alkylthio)-3-phenylquinazolin-4(3H)-one class, not exclusively the ethylthio compound.

Compound ClassCell LineIC₅₀ (µM)Reference
2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (6b)MCF-71.59 ± 0.11 nih.gov
2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (6b)HepG-23.45 ± 0.25 nih.gov
2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (6b)HCT-1162.17 ± 0.15 nih.gov
S-Alkylated quinazolin-4(3H)-one derivative (4)HCT-1161.50 rsc.org
S-Alkylated quinazolin-4(3H)-one derivative (20)HCT-1164.42 rsc.org
Quinazolinone-thiazol hybrid (A3)PC-310 nih.govnih.gov
Quinazolinone-thiazol hybrid (A3)MCF-710 nih.govnih.gov
Quinazoline Derivative (18)MGC-8030.85 mdpi.com

A key mechanism underlying the anticancer activity of this class of compounds is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

EGFR and VEGFR-2 Inhibition: Dual targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a promising anticancer strategy. rsc.org Several 2-thioquinazolin-4(3H)-one derivatives have been identified as potent dual inhibitors of these kinases. rsc.org For example, compound 4 from a series of S-alkylated quinazolin-4(3H)-ones showed comparable EGFR/VEGFR-2 inhibitory activity to control drugs. rsc.org Another study reported that new 2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives were potent EGFR inhibitors, with compound 6b (IC₅₀ = 0.19 ± 0.03 μM) being as effective as erlotinib (B232) (IC₅₀ = 0.23 ± 0.02 μM). nih.gov The 3-phenylquinazolinone scaffold has been specifically noted for its ability to effectively inhibit VEGFR-2. nih.govnih.gov

Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly the tumor-associated hCA IX and hCA XII, are involved in cancer progression. A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which share the 2-thio-quinazolinone core, were synthesized and evaluated for their inhibitory activity against these isoforms. nih.govresearchgate.net Several of these compounds were found to be effective and selective inhibitors of hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.govresearchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Class/DerivativeTarget EnzymeIC₅₀ / Kᵢ (nM)Reference
2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one (6b)EGFR190 nih.gov
S-Alkylated quinazolin-4(3H)-one (4)EGFR90 rsc.org
S-Alkylated quinazolin-4(3H)-one (4)VEGFR-2110 rsc.org
Quinazolin-4(3H)-one/urea (B33335) hybrid (5p)VEGFR-2117 nih.gov
2-Mercaptoquinazolinone derivative (2)hCA IX40.7 nih.govresearchgate.net
2-Mercaptoquinazolinone derivative (2)hCA XII13.0 nih.govresearchgate.net
2-Mercaptoquinazolinone derivative (4)hCA IX8.0 nih.govresearchgate.net
2-Mercaptoquinazolinone derivative (4)hCA XII10.8 nih.govresearchgate.net

Disruption of the normal cell cycle is a hallmark of cancer, and many anticancer agents exert their effects by causing cell cycle arrest. Derivatives of 2-(ethylthio)-3-phenylquinazolin-4(3H)-one have been shown to modulate cell cycle progression in cancer cells. For instance, a highly potent S-alkylated quinazolin-4(3H)-one derivative was found to arrest the cell cycle at the G1 phase in HCT-116 cells. rsc.org Another study showed that a 2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative induced G2/M phase cell cycle arrest in MCF-7 cells. nih.gov Similarly, other quinazolinone analogues have been reported to induce G2/M arrest, an effect often indicative of tubulin polymerization inhibition. mdpi.comnih.govrsc.org

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Research indicates that 2-thio-3-phenylquinazolin-4(3H)-one derivatives can trigger apoptosis in cancer cells. Flow cytometry analysis revealed that a potent 2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative significantly induced apoptosis in 35.29% of MCF-7 cells. nih.gov In another study, a lead S-alkylated derivative induced a total of 46.53% apoptosis in HCT-116 cells. rsc.org The mechanisms often involve the intrinsic (mitochondrial) pathway. bue.edu.egmdpi.com This is supported by findings that related quinazolinone chalcones can induce mitochondrial-dependent apoptosis. bue.edu.eg The process typically involves the activation of executioner caspases, such as caspase-3, which is a critical mediator of apoptosis. bue.edu.egmdpi.com Studies on novel quinazoline derivatives confirmed apoptosis induction through the upregulation of cleaved PARP-1 and caspase-3. nih.gov

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it an attractive target for anticancer drugs. nih.govrsc.org Several families of quinazolin-4(3H)-ones have been identified as inhibitors of tubulin polymerization. nih.govrsc.orgmdpi.com These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting the formation of microtubules. nih.govrsc.org This disruption leads to a halt in the cell cycle during mitosis (G2/M phase) and ultimately induces apoptosis. nih.govrsc.orgnih.gov For example, 2-styrylquinazolin-4(3H)-one derivatives have shown potent inhibition of tubulin polymerization, resulting in sub-micromolar cytotoxicity against a broad panel of cancer cell lines. nih.govrsc.org

Antimicrobial Activity

In addition to their anticancer properties, the quinazolinone scaffold is well-known for its antimicrobial activity. nih.govmui.ac.irfrontiersin.orgnih.gov Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

Derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one have been screened for their antimicrobial activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, with some compounds showing good activity. researchgate.net Other studies have reported that quinazolinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov For example, certain 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones, particularly those with methylthio and methoxy (B1213986) groups, exhibited optimal bactericidal activity, which was enhanced when conjugated with silver nanoparticles. nih.gov The antifungal activity of this class of compounds has also been demonstrated against various fungal strains, including Aspergillus species and Candida albicans. mui.ac.irnih.gov

Table 3: Antimicrobial Spectrum of Selected Quinazolin-4(3H)-one Derivatives

Compound ClassOrganismActivity NotedReference
2-Mercapto-3-phenyl-quinazolin-4(3H)-one thioestersStaphylococcus aureusGood researchgate.net
2-Mercapto-3-phenyl-quinazolin-4(3H)-one thioestersPseudomonas aeruginosaGood researchgate.net
2-Mercapto-3-phenyl-quinazolin-4(3H)-one thioestersBacillus subtilisGood researchgate.net
2-Thioxobenzo[g]quinazolin-4(3H)-one derivativesGram-positive bacteriaStrong activity nih.gov
2-Thioxobenzo[g]quinazolin-4(3H)-one derivativesEscherichia coliSignificant activity nih.gov
2-Thioxobenzo[g]quinazolin-4(3H)-one derivativesFungal strains (e.g., Aspergillus fumigatus, Candida albicans)Strong activity nih.gov
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-onesStreptococcus pyogenesBactericidal effect nih.gov
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-onesKlebsiella pneumoniaeActivity noted nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 2-phenyl-3-substituted quinazolin-4(3H)-one have demonstrated notable antibacterial properties. Studies have shown that modifications to the quinazolinone nucleus can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov

Research into a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones revealed that the introduction of this substituent enhanced the antibacterial activity of the quinazolone system. nih.gov Specific derivatives showed considerable efficacy against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Shigella dysenteriae (Gram-negative). nih.gov Similarly, another study concluded that the 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one derivative showed superior activity among the synthesized compounds. frontiersin.org

The antibacterial activity of various quinazolinone derivatives is often evaluated using methods like the agar (B569324) well diffusion method, with Norfloxacin sometimes used as a reference drug. frontiersin.org The parent 2-phenyl-3-amino quinazoline-4(3H)-one has been shown to possess moderate activity against both types of bacterial strains. frontiersin.org Further research on novel 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives indicated that compounds with 4-fluoro and 4-chloro substitutions on the phenyl ring were particularly potent against Proteus vulgaris and Bacillus subtilis. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

Compound DerivativeBacterial StrainActivity LevelReference
3-(arylideneamino)-2-phenylquinazoline-4(3H)-onesBacillus subtilis, Staphylococcus aureus (Gram+)Active nih.gov
3-(arylideneamino)-2-phenylquinazoline-4(3H)-onesEscherichia coli, Shigella dysenteriae (Gram-)Active nih.gov
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-oneGram-positive & Gram-negative strainsSuperior among tested compounds frontiersin.org
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneProteus vulgaris, Bacillus subtilisPotent nih.gov
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneProteus vulgaris, Bacillus subtilisPotent nih.gov

Antifungal Efficacy

The quinazolinone core is also recognized for its antifungal potential. eco-vector.comnih.gov Various derivatives have been synthesized and tested against a range of pathogenic fungi, demonstrating that the chemical structure can be tailored to enhance antifungal effects. mdpi.com

For instance, a study on 3-alkylquinazolin-4-one derivatives showed that some compounds exhibited weak to good antifungal activities against fungi like Gibberella zeae and Fusarium oxysporum. nih.gov Another investigation into novel pyrazol-quinazolinone compounds found significant antifungal activity against seven different phytopathogenic fungi. mdpi.com Specifically, the presence of a cyano group in the structure led to better inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

Furthermore, research on 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one demonstrated notable activity against clinical isolates of Aspergillus fumigatus, A. flavus, and A. niger. biorxiv.org The potency of this compound was confirmed through disc diffusion and microbroth dilution assays. biorxiv.org These findings highlight the potential of developing quinazolinone derivatives as effective antimycotic agents. biorxiv.org

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

Compound DerivativeFungal StrainActivity LevelReference
6-bromo-3-propylquinazolin-4-oneGibberella zeae, Fusarium oxysporum, Valsa maliGood to Strong nih.gov
Pyrazol-quinazolinone with cyano groupFusarium verticillioides, Fusarium oxysporum f. sp. Niveum, Colletotrichum fructicolaBetter than chloro-substituted analogs mdpi.com
3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-oneAspergillus fumigatus, A. flavus, A. nigerAppreciable biorxiv.org

Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. derpharmachemica.com Quinazolinone derivatives have been identified as a promising class of compounds in this regard. derpharmachemica.complos.org

A significant finding is the potent activity of 2-Ethylthio-4-methylaminoquinazoline derivatives against Mycobacterium tuberculosis. plos.org Several compounds in this series demonstrated high efficacy with Minimum Inhibitory Concentrations (MIC) ranging from 0.02 to 0.09 μg/mL against the H37Rv strain. plos.org These compounds were found to target the cytochrome bc1 complex of the bacterium. plos.org

Other studies on 2,3-dihydroquinazolin-4(1H)-one derivatives also showed good inhibitory activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com Compounds with di-substituted aryl moieties at the 2-position were particularly active, with MIC values as low as 2 µg/mL against the H37Rv strain. mdpi.com These findings suggest that the quinazolinone scaffold, particularly with a thio-group modification, is a valuable starting point for developing new antitubercular drugs. plos.org

Table 3: Antitubercular Activity of Selected Quinazolinone Derivatives

Compound DerivativeMycobacterium StrainMIC (Minimum Inhibitory Concentration)Reference
2-Ethylthio-4-methylaminoquinazoline derivativesM. tuberculosis H37Rv0.02–0.09 μg/mL plos.org
2,3-dihydroquinazolin-4(1H)-one with di-substituted aryl moietyM. tuberculosis H37Rv2 µg/mL mdpi.com
2,3-dihydroquinazolin-4(1H)-one with imidazole (B134444) ringM. tuberculosis H37Rv4 µg/mL mdpi.com
2,3-dihydroquinazolin-4(1H)-one with imidazole ringMDR M. tuberculosis16 µg/mL mdpi.com

Antiviral Investigations

The antiviral potential of 2-phenyl-3-substituted quinazolin-4(3H)-ones has been explored against a wide array of viruses. internationalscholarsjournals.comnih.govnih.govacademicjournals.org These studies often test the compounds against viruses in various cell lines such as HeLa, HEL, and Vero cells. internationalscholarsjournals.comacademicjournals.org

Research has shown that certain derivatives possess specific antiviral activities. For example, some compounds were active against the replication of Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and vaccinia virus, with IC50 values around 12 μg/ml. nih.gov Other derivatives demonstrated inhibitory effects against Parainfluenza-3 virus, Reovirus-1, Sindbis virus, Coxsackie virus B4, and Punta Toro virus. nih.gov The broad-spectrum antiviral activity of quinazolinones makes them a subject of ongoing research for the development of new antiviral therapies. nih.gov

Table 4: Antiviral Activity of Selected Quinazolinone Derivatives

Compound Derivative ClassVirusActivity/ResultReference
2,3-disubstituted quinazolin-4(3H)-onesVaccinia virus, Parainfluenza-3 virus, Punta Toro virusSpecific antiviral activity noted internationalscholarsjournals.comacademicjournals.org
2,3-disubstituted quinazolin-4(3H)-onesHSV-1, HSV-2, Vaccinia virusSpecific antiviral activity noted internationalscholarsjournals.comacademicjournals.org
3(benzylideneamino)-2-phenyl quinazoline-4(3H)-onesParainfluenza-3 virus, Reovirus-1, Sindbis virus, Coxsackie virus B4, Punta Toro virusInhibited viral replication nih.gov
5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acidHerpes simplex viruses, Vaccinia virusDistinct antiviral activity (IC50 of 12 μg/ml) nih.gov

Anti-inflammatory Activity

Inflammation is a protective immune response that can become detrimental if prolonged. nih.gov Quinazolinone derivatives have been investigated for their anti-inflammatory properties. nih.goviosrjournals.org

One study on a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages. nih.gov The compound inhibited the expression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and mediators like iNOS and COX-2. nih.gov In in vivo models, this derivative reduced carrageenan and formalin-induced paw edema, indicating its potential as an anti-inflammatory agent. nih.gov Another study synthesized 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives and found that they all exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. iosrjournals.org These findings underscore the potential of the quinazolinone scaffold in developing new treatments for inflammatory disorders.

Other Relevant Biological Activities

Beyond the activities mentioned above, quinazolinone derivatives have been explored for other pharmacological effects, notably as enzyme inhibitors.

Cholinesterase Inhibition

While direct evidence for cholinesterase inhibition by this compound is limited in the provided search context, the broad biological activities of quinazolinones suggest this could be a potential area for future investigation.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout. nih.govwikipedia.org Several 2-arylquinazolin-4(3H)-ones have been synthesized and evaluated for their xanthine oxidase inhibitory activity. nih.gov Some of these compounds showed significant to moderate inhibitory activity, with IC50 values ranging from 2.80 to 28.13 µM, comparable to the standard drug allopurinol. nih.gov Kinetic studies revealed that some of these derivatives act as potent inhibitors of the enzyme. nih.gov Further research into 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives also identified compounds with significant xanthine oxidase inhibitory activity, suggesting they bind to an allosteric site of the enzyme. nih.gov

Table 5: Xanthine Oxidase Inhibitory Activity of Selected Quinazolinone Derivatives

Compound DerivativeActivityIC50 ValueReference
2-Arylquinazolin-4(3H)-ones (various substitutions)Significant to moderate inhibition2.80 - 28.13 µM nih.gov
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 5)Significant inhibition (non-competitive)39.904 ± 0.21 μM nih.gov
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 17)Significant inhibition (non-competitive)33.688 ± 0.30 μM nih.gov

Molecular Mechanism of Action

Target Identification and Validation

The primary molecular targets for the 2-(thioalkyl)-3-phenylquinazolin-4(3H)-one series of compounds have been identified as protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Key validated targets for this class of compounds include:

Epidermal Growth Factor Receptor (EGFR): The N3-phenyl-quinazoline-4(3H)-one scaffold with an S-alkylated substituent at the 2-position has shown encouraging antiproliferative effects and potent EGFR inhibitory properties. nih.gov EGFR is a critical receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation, survival, and differentiation. Its inhibition is a proven strategy in cancer therapy. nih.govmdpi.comamazonaws.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is another key tyrosine kinase that is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Several 2-thio-substituted quinazolinone derivatives have demonstrated significant inhibitory activity against VEGFR-2, highlighting the anti-angiogenic potential of this chemical class. nih.govnih.govresearchgate.net

Multi-Kinase Inhibition: Beyond EGFR and VEGFR-2, derivatives of this scaffold have shown inhibitory activity against a panel of other kinases. mdpi.comnih.gov These include Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting that compounds like 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one may function as multi-targeted tyrosine kinase inhibitors (MT-TKIs). mdpi.comnih.gov The simultaneous inhibition of multiple signaling pathways can be more effective than single-target agents and may circumvent drug resistance mechanisms. nih.govnih.gov

The validation of these targets is consistently demonstrated through in vitro enzymatic assays and cellular assays using various human cancer cell lines. nih.govnih.gov

Characterization of Ligand-Target Binding Modes

Molecular docking and structural biology studies have provided detailed insights into how 2-(thioalkyl)-3-phenylquinazolin-4(3H)-one derivatives interact with their kinase targets. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket in the catalytic domain of the kinase. nih.gov

The binding is characterized by a series of specific molecular interactions:

Hydrogen Bonding: The quinazolinone core is crucial for anchoring the ligand within the active site. For instance, in EGFR, the nitrogen atom at position 1 and the carbonyl group of the quinazoline (B50416) ring often form critical hydrogen bonds with backbone residues in the hinge region of the kinase, such as Met793.

Hydrophobic Interactions: The phenyl group at the N3 position and the ethylthio group at the C2 position extend into hydrophobic pockets within the active site, contributing significantly to binding affinity and selectivity.

Arene-Hydrogen Interactions: Docking studies of similar thioxoquinazoline derivatives into the active site of CDK2 have shown arene-hydrogen interactions with residues like Ile10. scispace.com

Structural Analogy: The crystal structure of the related compound 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one co-crystallized with the phosphodiesterase 7A (PDE7A) catalytic domain (PDB ID: 3G3N) provides a structural template for understanding these interactions. nih.gov Such studies confirm that the quinazolinone scaffold acts as a stable platform for positioning substituents to achieve high-affinity binding to enzyme active sites. nih.gov

In silico docking studies predict that these binding modes result in favorable free energies of binding, consistent with the potent inhibitory activities observed in enzymatic assays. researchgate.net

Elucidation of Affected Cellular Signaling Pathways

By inhibiting key tyrosine kinases like EGFR and VEGFR-2, this compound and its analogues can profoundly disrupt the downstream signaling cascades that drive cancer progression.

The primary cellular consequences of this inhibition include:

Induction of Apoptosis: Inhibition of pro-survival signaling from kinases like EGFR leads to the activation of programmed cell death, or apoptosis. nih.govmdpi.com Studies on related compounds show that this is achieved through the intrinsic mitochondrial pathway. mdpi.com This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com The subsequent release of cytochrome c from the mitochondria activates a cascade of executioner enzymes, including caspase-9 and caspase-3, leading to cell death. mdpi.commdpi.com

Cell Cycle Arrest: Quinazolinone derivatives have been shown to halt the cell division cycle, preventing the proliferation of cancer cells. nih.gov Depending on the specific derivative and cell line, arrest can occur at different phases of the cell cycle. For example, some derivatives induce G2/M phase arrest, while others cause arrest in the S phase. nih.govmdpi.com This effect is a direct consequence of inhibiting kinases like CDK2 that regulate cell cycle progression. nih.gov

Inhibition of Angiogenesis: Through the potent inhibition of VEGFR-2, these compounds block the signaling initiated by Vascular Endothelial Growth Factor (VEGF). researchgate.net This disrupts the formation of new blood vessels, thereby starving tumors of the oxygen and nutrients required for their growth and dissemination. researchgate.net

Enzymatic Inhibition Kinetics

The potency of 2-(thioalkyl)-3-phenylquinazolin-4(3H)-one derivatives as enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. While specific data for this compound is not available, numerous studies on closely related analogues demonstrate potent, often nanomolar to low-micromolar, inhibition of their target kinases.

The table below summarizes the enzymatic inhibitory activities of several representative 2-thio-substituted-3-phenylquinazolin-4(3H)-one derivatives against various protein kinases. This data illustrates the high potency achievable with this chemical scaffold.

Derivative ClassTarget KinaseIC50 Value
2-[(5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-onesEGFR0.19 µM
2-Sulfanylquinazolin-4(3H)-onesVEGFR-283 nM
2-Sulfanylquinazolin-4(3H)-onesc-Met48 nM
Quinazolin-4(3H)-one derivativesCDK20.173 µM
Quinazolin-4(3H)-one derivativesHER20.079 µM

This table presents data from studies on various derivatives within the 2-(thioalkyl)-3-phenylquinazolin-4(3H)-one class to illustrate the general potency of the scaffold. nih.govnih.govnih.gov

These kinetic studies confirm that the this compound scaffold is a highly effective platform for designing potent inhibitors of protein kinases involved in critical cancer signaling pathways.

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction patterns. scispace.combiorxiv.org For quinazolin-4(3H)-one derivatives, docking studies have been instrumental in identifying potential protein targets and explaining their mechanism of action at a molecular level.

Research has shown that quinazolin-4(3H)-one derivatives can interact with several key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov For instance, docking analyses of potent quinazolin-4(3H)-one derivatives revealed specific binding modes within the ATP-binding sites of these kinases. nih.gov A very close analog, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, has been studied in complex with the phosphodiesterase 7A (PDE7A) catalytic domain (PDB ID: 3G3N), highlighting the specific interactions that drive its inhibitory activity. nih.gov

Key interactions typically observed include hydrogen bonds with crucial amino acid residues like Met793 and Thr790 in EGFR, as well as van der Waals and pi-alkyl interactions that stabilize the ligand-protein complex. nih.gov In some cases, these compounds act as ATP-competitive inhibitors by interacting with the DFG motif residues, such as Asp855 in EGFR. nih.gov Docking studies on other analogs targeting COX-2 have shown that a p-benzenesulfonamide moiety at C-2 and a phenyl group at N-3 result in high binding affinity, with orientations similar to known selective inhibitors like SC-558. nih.govnih.gov

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding ModeReference
Quinazolin-4(3H)-one derivativesEGFRMet793, Thr790, Asp855, Lys745ATP-competitive Type-I inhibitor nih.gov
Quinazolin-4(3H)-one derivativesCDK2-ATP non-competitive Type-II inhibitor nih.gov
Quinazolin-4(3H)-one derivativesHER2Asp863Type I or Type II inhibitor depending on analog nih.gov
2,3-disubstituted-4(3H)-quinazolinonesCOX-2-High binding affinity, similar to SC-558 nih.govnih.gov
3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinoneNF-κBArg54, Tyr57, Cys59, Lys144Interaction with DNA binding site nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. mst.dk This approach is used to predict the activity of new compounds and to guide the design of more potent molecules. researchgate.netpharmacophorejournal.com For quinazolin-4(3H)-one derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. unar.ac.idnih.gov

In a typical 3D-QSAR study, a series of analogs are aligned on a common scaffold, and their steric and electrostatic fields are correlated with their biological activities using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For a series of quinazolin-4(3H)-one analogs acting as EGFR inhibitors, a robust CoMSIA model was developed with high internal (Q² = 0.599) and external (R²pred = 0.681) predictive power. nih.gov Such models generate contour maps that indicate regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or decrease activity, thus guiding future synthesis. unar.ac.id

QSAR studies have revealed that for antibacterial activity, the placement of hydrogen-bond donors and acceptors is crucial for potency. nih.gov For anticancer activity against breast cancer cell lines, QSAR models have been developed that can predict the growth inhibition percentage with good accuracy (r² = 0.7-0.8), allowing for the virtual design of novel derivatives with potentially improved efficacy. researchgate.net

QSAR Model TypeTarget/ActivityKey Statistical ParametersConclusion from ModelReference
3D-QSAR (CoMSIA)EGFR InhibitionR² = 0.895, Q² = 0.599, R²pred = 0.681Identified steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields critical for activity. nih.govunar.ac.id
QSARAnticancer (Breast Cancer)r² = 0.7-0.8, Q²LOO = 0.5-0.7Models can be used to predict anticancer properties of newly designed compounds. researchgate.net
QSARAntibacterial (S. aureus)-Hydrophilic groups and specific placement of H-bond donors/acceptors are important for potency. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the drug-likeness and pharmacokinetic properties of compounds before their synthesis. nih.govfrontiersin.org Various computational models are used to predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism. idaampublications.in

For quinazolin-4(3H)-one derivatives, ADME predictions have shown generally favorable properties. Studies on various analogs indicate high predicted human oral absorption rates, often exceeding 75%. nih.gov For example, a series of 2-thio substituted quinazolinones demonstrated predicted oral absorption of 77-100%. nih.gov Properties like Caco-2 cell permeability, a predictor of intestinal absorption, and Madin-Darby canine kidney (MDCK) cell permeability also show promising values for this class of compounds. nih.gov

Furthermore, many quinazolinone derivatives are predicted to satisfy Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.govnih.gov However, some analogs with higher molecular weights may violate one of the rules (e.g., MW > 500), which needs to be considered during the optimization process. unar.ac.id

ADME PropertyPredicted Outcome for Quinazolinone AnalogsSignificanceReference
Human Oral AbsorptionHigh (77-100% for some series)Indicates good potential for oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) PermeabilityGenerally low to moderate negative valuesSuggests limited penetration into the central nervous system, which can be desirable to avoid CNS side effects. nih.gov
Caco-2 PermeabilityPredicted to have high permeabilitySuggests good absorption from the intestine. frontiersin.org
Lipinski's Rule of FiveGenerally satisfiedIndicates good drug-like properties. nih.govnih.gov
MetabolismPredicted not to inhibit key CYP enzymesLower potential for drug-drug interactions. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are performed on the docked poses to validate the binding mode and ensure that the key interactions are maintained in a more realistic, solvated environment. nih.gov

For quinazolinone derivatives, MD simulations have been used to confirm the stability of their complexes with target proteins like EGFR-TK. nih.gov In these simulations, the ligand-protein complex is placed in a water box and simulated for a duration typically in the nanosecond range. The stability of the complex is then analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD plot indicates that the ligand remains securely bound in the active site and does not diffuse away. nih.gov

These simulations, often carried out using force fields like Amber, provide strong evidence to support the binding modes proposed by docking studies and increase confidence in the predicted interactions. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comd-nb.info A pharmacophore model can be generated based on a set of active ligands or from the structure of the ligand-binding site of a target protein. d-nb.info

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.govresearchgate.net This approach is highly effective for discovering new scaffolds with potential biological activity. For quinazolin-4(3H)-one derivatives, pharmacophore models have been developed to search for new inhibitors of targets like COX-2. nih.govnih.gov A typical pharmacophore for this class might include features like aromatic rings from the quinazolinone core and the N-3 phenyl substituent, along with a hydrogen bond acceptor from the C4-carbonyl group. pharmacophorejournal.com

Virtual screening campaigns using such pharmacophore models have successfully identified novel hit compounds with diverse structures that retain the desired biological activity, demonstrating the power of this approach in lead discovery. nih.govd-nb.info

Future Perspectives and Research Directions

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The future of quinazolinone-based drug discovery lies in the rational design of new analogues that exhibit improved potency and selectivity for their biological targets. This approach moves beyond traditional high-throughput screening to a more targeted strategy, leveraging a deep understanding of structure-activity relationships (SAR) and molecular interactions.

Key strategies for the rational design of next-generation quinazolinone derivatives include:

Structure-Activity Relationship (SAR) Studies: A significant body of research has established the importance of substituents at various positions of the quinazolinone ring. nih.gov SAR studies have shown that positions 2, 3, 6, and 8 are particularly crucial for modulating pharmacological activity. nih.govnih.gov For instance, introducing bulky, hydrophobic, and electron-withdrawing groups at the para position of the phenyl ring at position 3 can be essential for anti-proliferative activity. nih.gov The ethylthio group at position 2, as seen in the title compound, is another key site for modification. Altering the alkyl chain length or introducing different functional groups could significantly impact target binding and pharmacokinetic properties.

Molecular Hybridization: Combining the quinazolinone scaffold with other known pharmacophores is a promising strategy to develop hybrid molecules with potentially synergistic or novel activities. nih.gov This approach aims to create single molecules that can interact with multiple targets, which can be advantageous in treating complex diseases like cancer. nih.gov For example, hybrids of quinazolinone with thiazole (B1198619) or chalcone (B49325) moieties have been explored for their cytotoxic effects. nih.govnih.gov

Advanced Synthetic Methodologies: The development of efficient and versatile synthetic routes is critical for generating diverse libraries of quinazolinone analogues. Modern synthetic methods, such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts), offer rapid and efficient ways to construct the quinazolinone core and introduce a wide array of substituents. nih.govingentaconnect.com These techniques provide the flexibility needed to systematically explore the chemical space around the quinazolinone scaffold. nih.gov Metal-free catalytic systems are also being developed, aligning with the principles of green chemistry by reducing environmental impact and simplifying reaction workups. nih.gov

The table below summarizes the impact of substitutions on the activity of quinazolinone derivatives, providing a basis for rational design.

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference(s)
Position 2 Phenyl ringEssential for effective DHFR inhibition. nih.gov
Alkyl side chainCan contribute to cytotoxic activity when paired with a bulky group at position 3.
2-HydroxyphenylCan induce microtubule interactions and apoptosis. nih.gov
Position 3 Phenyl group (bulky side chain)Often leads to successful cytotoxic drugs.
p-AminobenzenesulfonamidesCan be introduced to create new derivatives with predicted pharmacological activities.
Heterocyclic moieties (e.g., oxadiazoles, thiadiazoles)Can increase anticonvulsant activity.
Positions 6 & 7 -OCH3 groupsSubstitution with methoxy (B1213986) groups can be essential for cytotoxicity.
Position 7 Chlorine atomFavors anticonvulsant activity.

This table is generated based on findings from multiple sources to illustrate the principles of rational design.

Exploration of New Biological Targets for Quinazolinone Derivatives

While the anti-cancer properties of quinazolinone derivatives are well-documented, particularly their role as kinase inhibitors, ongoing research is focused on identifying and validating new biological targets. This expansion of the target landscape could unlock therapeutic applications for a wider range of diseases.

Some of the key emerging targets for quinazolinone derivatives include:

Kinase Inhibition: Beyond the well-established inhibition of EGFR, quinazolinone derivatives are being investigated as potent inhibitors of other crucial kinases in cancer signaling pathways. nih.gov These include:

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. nih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT signaling pathway is frequently deregulated in human cancers, making it an attractive target for therapeutic intervention. nih.gov

ACK1: Activated Cdc42-associated kinase 1 is implicated in the development of resistance to EGFR inhibitors. researchgate.net

Enzyme Inhibition: Quinazolinone derivatives have shown inhibitory activity against several classes of enzymes beyond kinases:

DHFR (Dihydrofolate Reductase): This enzyme is a key target in cancer chemotherapy. Some quinazolinone hybrids have demonstrated superior DHFR inhibition compared to existing drugs like methotrexate. nih.gov

Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anti-cancer agents. nih.govresearchgate.net

Other Targets: The therapeutic potential of quinazolinones extends to other areas of cellular function:

NF-κB (Nuclear Factor-kappaB): This transcription factor plays a key role in inflammatory responses and cancer cell survival. Inhibition of the NF-κB pathway is a promising strategy for cancer therapy. researchgate.net

α1-Adrenergic Receptors: These G protein-coupled receptors are involved in various physiological processes. Quinazoline-based molecules have been designed as antagonists for these receptors. nih.gov

The following table highlights some of the novel biological targets being explored for quinazolinone derivatives.

Biological TargetTherapeutic AreaExample of Quinazolinone ActivityReference(s)
VEGFR-2 Cancer (Anti-angiogenesis)Quinazolinone hybrids show significant inhibitory activity. nih.gov
PI3K CancerQuinazolinone derivatives effectively inhibit the PI3K pathway. nih.gov
Tubulin Polymerization Cancer (Mitotic arrest)Quinazolinone compounds inhibit microtubule polymerization in vitro and in vivo. nih.govresearchgate.net
DHFR CancerQuinazolinone hybrids show potent inhibition, sometimes superior to methotrexate. nih.gov
NF-κB Cancer, InflammationDerivatives have shown potent inhibition of the NF-κB signaling pathway. researchgate.net
α1-Adrenergic Receptors VariousQuinazoline-based antagonists have been developed. nih.gov

This table provides examples of emerging biological targets for the quinazolinone scaffold.

Development of Advanced Preclinical Models for Efficacy Assessment

The translation of promising compounds from the laboratory to clinical trials is a major challenge in drug development. A significant reason for the high attrition rate is the poor predictive value of traditional preclinical models. To address this, the field is moving towards more sophisticated and physiologically relevant models for assessing the efficacy of new drug candidates like quinazolinone derivatives.

The evolution of preclinical models includes:

From 2D to 3D Cell Cultures: For decades, drug screening has relied on two-dimensional (2D) cell cultures, where cells grow as a monolayer on a flat surface. bmrat.org However, this environment does not accurately reflect the complex three-dimensional (3D) architecture of tumors in the human body. bmrat.orgfrontiersin.org Consequently, there is a major push towards adopting 3D cell culture models, which better mimic the natural tumor microenvironment, including cell-cell and cell-extracellular matrix (ECM) interactions. bmrat.orgfrontiersin.orgnih.gov

Spheroids and Organoids: Among the most promising 3D models are spheroids and organoids. nih.gov

Spheroids are self-assembled aggregates of cancer cell lines that can be grown using various techniques such as hanging drop, liquid overlay, or agitation-based methods. nih.gov

Organoids , particularly patient-derived organoids (PDOs), are cultured from stem cells or tissue fragments and can recapitulate the structure and heterogeneity of the original tumor. frontiersin.orgnih.govselectscience.net These models are invaluable for personalized medicine, allowing for the testing of drug sensitivity on a patient-specific basis. selectscience.net

In Vivo Models: While in vitro models are crucial for initial screening, in vivo models remain essential for evaluating the systemic effects of a drug. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor efficacy of compounds like quinazolinone derivatives in a living organism. researchgate.netresearchgate.netnih.gov More advanced models, such as orthotopic models (where tumors are implanted in the corresponding organ) and humanized mouse models (which have a reconstituted human immune system), offer even greater clinical relevance. researchgate.netinsights.bio

The development of these advanced models will provide more accurate predictions of how quinazolinone-based drugs will perform in human patients, ultimately improving the efficiency of the drug development process. bmrat.orgnih.gov

Applications in Chemical Biology Probes

Beyond their therapeutic potential, quinazolinone derivatives are emerging as versatile tools in chemical biology. A chemical probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein or pathway. doaj.org The favorable physicochemical properties of the quinazolinone scaffold, including its stability and potential for chemical modification, make it an excellent starting point for the design of such probes.

Future applications in this area include:

Fluorescent Probes: By conjugating the quinazolinone core with a fluorophore (a fluorescent chemical group), researchers can create probes for bioimaging. nih.govrsc.orgrsc.org These probes can be designed to "turn on" their fluorescence only upon binding to a specific target or in response to changes in the cellular environment (e.g., pH or viscosity). rsc.org Such tools are invaluable for:

Subcellular Localization: Quinazolinone-based probes have been developed to specifically target and visualize organelles like mitochondria and lysosomes within living cells. rsc.org

Analyte Detection: Probes can be engineered to detect the presence of specific ions or small molecules. For example, a quinazolinone-based probe has been developed for the selective detection of carbon monoxide. mdpi.com

Receptor Imaging: Fluorescently tagged quinazolinone ligands can be used to visualize the location and trafficking of their target receptors, such as the α1-adrenergic receptors, on the cell surface. nih.gov

Affinity-Based Probes: To identify the specific protein targets of a bioactive quinazolinone, the molecule can be modified to include a reactive group or a tag for affinity purification. This allows researchers to "fish out" the binding partners of the compound from a complex cell lysate, a crucial step in understanding its mechanism of action.

The development of 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one and its analogues as chemical probes will not only advance our understanding of their own biological effects but also provide powerful new tools for exploring the intricacies of cellular function.

Q & A

Q. What are the common synthetic routes for 2-(ethylthio)-3-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloromethyl-3-phenylquinazolin-4(3H)-one derivatives react with thiols (e.g., ethanethiol) under reflux in polar aprotic solvents like DMF or dioxane . Catalytic systems, such as copper-activated magnetic carbon nanocomposites, enhance cross-coupling efficiency (e.g., aryl halides with thiols) and allow catalyst reuse for 5 cycles with minimal activity loss . Yield optimization requires careful control of temperature, solvent polarity, and electron-withdrawing substituents on reactants, which improve electrophilicity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., C=S stretch at ~1050–1250 cm⁻¹) and confirms cyclization (loss of nitrile bands in intermediates) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethylthio group δ ~2.5–3.5 ppm) and aromatic substitution patterns .
  • EI-MS : Validates molecular ion peaks and fragmentation pathways consistent with the quinazolinone scaffold .
  • X-ray crystallography : Resolves stereochemistry, as seen in methanol hemisolvates of related derivatives .

Q. How is cytotoxicity assessed for quinazolinone derivatives, and what controls are essential?

Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., A549, MCF-7), with cisplatin as a positive control. IC₅₀ values are calculated using dose-response curves, and results must be normalized to solvent controls (e.g., DMSO <0.1%) to exclude vehicle toxicity . Replicates (n ≥ 3) and cell viability checks (trypan blue exclusion) are critical for reliability .

Advanced Research Questions

Q. How can molecular docking elucidate the anticancer mechanism of this compound?

Docking studies (e.g., AutoDock Vina) model interactions between the compound and target proteins like EGFR. Key steps include:

  • Preparing the receptor (EGFR kinase domain, PDB: 1M17) by removing water/ligands.
  • Assigning Gasteiger charges and optimizing ligand geometry.
  • Validating the protocol with known inhibitors (e.g., erlotinib) to ensure scoring function accuracy . Results may show hydrogen bonding with Met793 or hydrophobic interactions with Leu718, correlating with experimental IC₅₀ values .

Q. What strategies address contradictory cytotoxicity data across studies?

Discrepancies may arise from cell line heterogeneity (e.g., EGFR expression levels in A549 vs. SW1116) or assay conditions (e.g., serum concentration affecting drug uptake). Mitigation approaches:

  • Standardize protocols (e.g., cell passage number, incubation time).
  • Validate hits in 3D spheroid models or patient-derived cells.
  • Perform comparative ADMET profiling (e.g., LogP, plasma stability) to rule out pharmacokinetic confounders .

Q. How do substituents on the phenyl ring influence photophysical properties?

Electron-donating groups (e.g., morpholino) enhance ESIPT (excited-state intramolecular proton transfer) luminescence, as seen in 2-(2-hydroxy-5-morpholinostyryl) derivatives (Φrel = 5.3%) . Conversely, electron-withdrawing groups (e.g., Cl) favor E-Z isomerization under UV light, enabling applications in photoswitching . TD-DFT calculations can predict absorption/emission spectra for rational design.

Q. What methodologies optimize ADMET profiles of quinazolinone derivatives?

  • Lipophilicity (LogP) : Introduce polar groups (e.g., morpholine) to reduce LogP >5, improving solubility .
  • Metabolic stability : Incubate compounds with liver microsomes; CYP450 inhibition assays identify metabolic hotspots.
  • Toxicity : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk candidates .

Key Considerations for Experimental Design

  • SAR Studies : Systematically vary substituents (e.g., ethylthio vs. morpholinothio) to map bioactivity trends .
  • Mechanistic Probes : Use ROS scavengers (e.g., NAC) or kinase inhibitors to validate EGFR-dependent pathways .
  • Data Reproducibility : Cross-validate findings in orthogonal assays (e.g., apoptosis via Annexin V/PI staining).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.